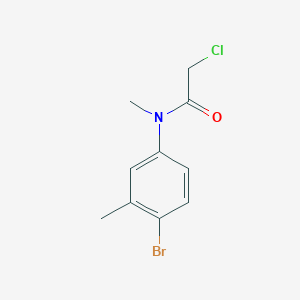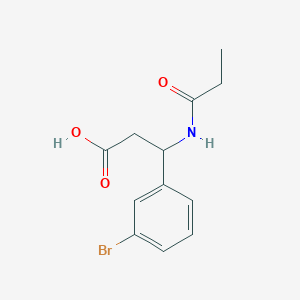![molecular formula C12H14BrN3 B7628071 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPAM belongs to the class of pyrazole-based compounds, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to modulate the activity of various enzymes and receptors, including monoamine oxidase, cyclooxygenase, and NMDA receptors.
Biochemical and Physiological Effects:
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to have antitumor effects by inducing apoptosis in cancer cells. Furthermore, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is also relatively easy to synthesize, making it a cost-effective compound for research. However, one of the limitations of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel antidepressant. Furthermore, the antitumor effects of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine warrant further investigation for its potential as a cancer therapy. Finally, the development of new derivatives of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-phenyl-hydrazine. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form the final product, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to possess various pharmacological properties that make it a promising compound for scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
3-[4-(4-bromophenyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-12-4-2-10(3-5-12)11-8-15-16(9-11)7-1-6-14/h2-5,8-9H,1,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDTWLLWXUKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCCN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)
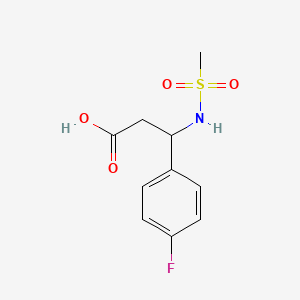
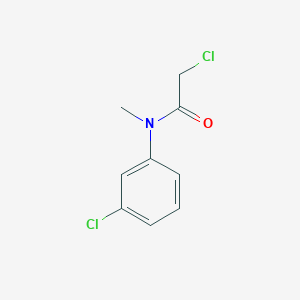


![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)

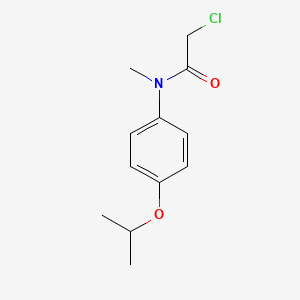
![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
